Cas no 29699-89-6 (4-Nitro Sulfamethoxazole)
4-Nitro Sulfamethoxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitro Sulfamethoxazole
- Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro-
- 4-Nitro Sulfamethoxa
- N-(5-Methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide
- N-(5-methyl-3-isoxazolyl)-4-nitroBenzenesulfonamide
- Nitrosulfamethoxazole
- XHJLDAHBWWMCRZ-UHFFFAOYSA-N
- DTXSID20352058
- J-017607
- 29699-89-6
- RUX9Z8AS99
- Z88895693
- EU-0009550
- AKOS001644150
- NS00040753
- DA-42866
- N-(5-Methyl-3-isoxazolyl)-4-nitrobenzenesulfonamide; N-(5-Methylisoxazol-3-yl)-4-nitrobenzenesulfonamide; Nitrosulfamethoxazole;
- N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzene-1-sulfonamide
- 4-nitro-sulfamethoxazole
- 4-nitro-SMX
- N-(5-Methyl-isoxazol-3-yl)-4-nitro-benzenesulfonamide
- N-(5-Methylisoxazol-3-yl)-4-nitrobenzenesulfonamide
- 4-nitrosulfamethoxazole
- SCHEMBL5942928
- Oprea1_102547
- Oprea1_077034
- STK260401
- CHEMBL610753
- UNII-RUX9Z8AS99
-
- Inchi: 1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12)
- InChI Key: XHJLDAHBWWMCRZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1C=C(C)ON=1)(=O)=O
Computed Properties
- Exact Mass: 283.02600
- Monoisotopic Mass: 283.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 126A^2
Experimental Properties
- Density: 1.55
- Melting Point: 193-195°C (dec.)
- Boiling Point: 497.6°C at 760 mmHg
- Flash Point: 254.8°C
- Refractive Index: 1.628
- PSA: 126.40000
- LogP: 3.36900
4-Nitro Sulfamethoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N549000-5mg |
4-Nitro Sulfamethoxazole |
29699-89-6 | 5mg |
$ 230.00 | 2023-09-06 | ||
| TRC | N549000-50mg |
4-Nitro Sulfamethoxazole |
29699-89-6 | 50mg |
$ 1774.00 | 2023-09-06 | ||
| Aaron | AR002ZTI-50mg |
Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro- |
29699-89-6 | 98% | 50mg |
$79.00 | 2025-02-17 | |
| Aaron | AR002ZTI-100mg |
Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro- |
29699-89-6 | 98% | 100mg |
$133.00 | 2025-02-17 | |
| A2B Chem LLC | AB38634-50mg |
Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro- |
29699-89-6 | 50mg |
$1844.00 | 2024-04-20 | ||
| A2B Chem LLC | AB38634-100mg |
Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro- |
29699-89-6 | 97% | 100mg |
$113.00 | 2023-12-31 | |
| A2B Chem LLC | AB38634-250mg |
Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro- |
29699-89-6 | 97% | 250mg |
$192.00 | 2023-12-31 | |
| A2B Chem LLC | AB38634-5mg |
Benzenesulfonamide, N-(5-methyl-3-isoxazolyl)-4-nitro- |
29699-89-6 | 5mg |
$345.00 | 2024-04-20 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | N549000-5mg |
N-(5-methylisoxazol-3-yl)-4-nitrobenzenesulfonamide |
29699-89-6 | 5mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | N549000-50mg |
N-(5-methylisoxazol-3-yl)-4-nitrobenzenesulfonamide |
29699-89-6 | 50mg |
¥14400.00 | 2023-09-15 |
4-Nitro Sulfamethoxazole Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4-Nitro Sulfamethoxazole
4-Nitro Sulfamethoxazole: A Comprehensive Overview
4-Nitro Sulfamethoxazole, with the CAS number 29699-89-6, is a chemical compound that has garnered significant attention in the fields of pharmaceuticals and materials science. This compound is a derivative of sulfamethoxazole, a well-known antibiotic, and its 4-nitro substitution introduces unique properties that make it valuable for various applications. Recent studies have highlighted its potential in drug development, particularly in the context of antimicrobial resistance and advanced material synthesis.
The chemical structure of 4-Nitro Sulfamethoxazole consists of a sulfonamide group attached to a benzene ring, with a nitro group at the para position. This configuration imparts strong electron-withdrawing effects, enhancing the compound's stability and reactivity. The CAS number 29699-89-6 is a crucial identifier for this compound, ensuring its accurate identification and cataloging in scientific databases and research literature.
One of the most promising applications of 4-Nitro Sulfamethoxazole lies in its antimicrobial properties. Research has shown that this compound exhibits potent activity against a wide range of bacterial strains, including those resistant to conventional antibiotics. Its ability to inhibit bacterial growth without inducing resistance mechanisms makes it a compelling candidate for the development of next-generation antibiotics. Furthermore, studies have explored its potential as an anti-inflammatory agent, suggesting its utility in treating conditions such as arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, 4-Nitro Sulfamethoxazole has found use in materials science. Its unique chemical properties make it an ideal precursor for synthesizing advanced polymers and nanomaterials. Recent advancements in nanotechnology have leveraged this compound to create materials with enhanced mechanical strength and thermal stability, opening new avenues for applications in electronics and aerospace industries.
The synthesis of 4-Nitro Sulfamethoxazole involves a multi-step process that typically begins with the nitration of sulfamethoxazole. This reaction requires precise control over reaction conditions to ensure high yield and purity. The CAS number 29699-89-6 is often referenced in synthetic protocols to ensure consistency and reproducibility across different laboratories.
Recent research has also focused on the environmental impact of 4-Nitro Sulfamethoxazole. Studies have investigated its biodegradability and potential toxicity to aquatic organisms. While initial findings suggest that it is relatively non-toxic under standard conditions, further research is needed to fully understand its environmental footprint and develop strategies for safe disposal.
In conclusion, 4-Nitro Sulfamethoxazole, identified by the CAS number 29699-89-6, represents a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a key player in the development of novel drugs and advanced materials. As scientific understanding of this compound continues to grow, so too will its applications in addressing some of the most pressing challenges in medicine and technology.
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